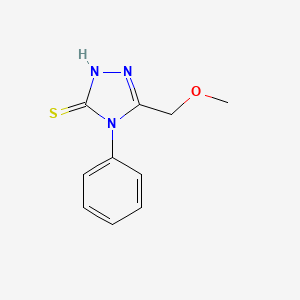

5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of triazole derivatives, including 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, involves strategic chemical transformations aimed at exploring their potential pharmacological activities. Studies have developed new compounds through alkylation, demonstrating that these compounds can exhibit antitumor, anti-inflammatory, and antioxidant properties. The optimization of reaction conditions, such as solvent selection and temperature control, plays a crucial role in achieving high yield and purity of the desired triazole derivatives (Sameluk & Kaplaushenko, 2015).

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. The introduction of methoxyphenyl radicals at specific positions on the triazole nucleus significantly enhances antimicrobial activity, with certain derivatives showing pronounced effects against various microorganisms. This underscores the importance of structural modifications in designing new, effective antimicrobial agents (Samelyuk & Kaplaushenko, 2013).

Anticancer Activities

The exploration of 1,2,4-triazole derivatives as anticancer agents has yielded promising results. Molecular docking studies and in vitro evaluations have identified compounds with significant inhibitory effects on cancer cell proliferation, highlighting the potential of these derivatives in cancer therapy. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy against specific cancer types (Karayel, 2021).

Corrosion Inhibition

Beyond biomedical applications, 1,2,4-triazole derivatives also show effectiveness as corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of these compounds onto metal surfaces, forming protective layers that significantly reduce corrosion rates. This property is particularly valuable in industrial applications where metal longevity is critical (Yadav, Behera, Kumar, & Sinha, 2013).

Cholinesterase Inhibitors

The synthesis of S-alkylated triazole thiols has shown potential in the development of cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's. The chemical versatility of triazole derivatives enables the design of compounds with specific inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting a pathway for developing new therapeutic agents (Arfan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with nucleic acids and proteins involved in various cellular processes .

Mode of Action

This could potentially alter cellular processes, leading to the observed effects .

Biochemical Pathways

Biochemical pathways generally involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific drug after administration, concerning the movement of the drug into, through, and out of the body .

Result of Action

The compound’s interaction with its targets could potentially lead to changes in cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

Safety and Hazards

properties

IUPAC Name |

3-(methoxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-7-9-11-12-10(15)13(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXNKTGXESJDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=S)N1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)

![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)

![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)